
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as CPP-115 and is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, which is a neurotransmitter that plays a crucial role in regulating brain activity.
Mécanisme D'action
CPP-115 works by inhibiting the activity of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide transaminase, which leads to an increase in N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide levels in the brain. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide is an inhibitory neurotransmitter that helps regulate brain activity and is involved in various physiological processes, including sleep, anxiety, and muscle relaxation.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide levels in the brain, which can lead to various physiological effects. It has been shown to have anxiolytic and anticonvulsant effects, as well as muscle relaxant properties. CPP-115 has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 is a potent and selective inhibitor of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide transaminase, which makes it a valuable tool for studying the role of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide in various physiological processes. However, its use in lab experiments is limited by its high cost and limited availability.
Orientations Futures
There are several potential future directions for the research and development of CPP-115. One area of interest is the potential use of CPP-115 in the treatment of drug addiction and withdrawal symptoms. Another area of interest is the development of more potent and selective inhibitors of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide transaminase. Additionally, further research is needed to fully understand the physiological and biochemical effects of CPP-115 and its potential therapeutic applications.
Méthodes De Synthèse
CPP-115 can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 1-cycloheptyl-3-pyrrolidinone with 4-methyl-5-thiazolylamine to form N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-4-methyl-1,3-thiazol-5-amine. This compound is then reacted with acryloyl chloride to form N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide levels in the brain, which can help alleviate symptoms of anxiety, depression, and epilepsy. CPP-115 has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-13-16(24-12-19-13)8-9-17(22)20-14-10-18(23)21(11-14)15-6-4-2-3-5-7-15/h12,14-15H,2-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRMEKSSFXHGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![N-(4-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6088275.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)
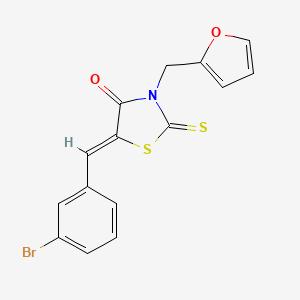
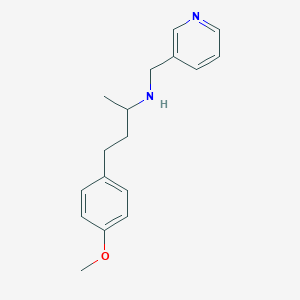
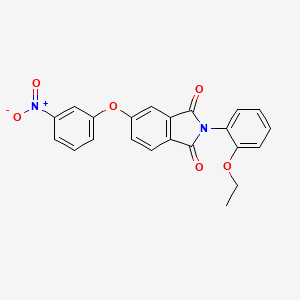
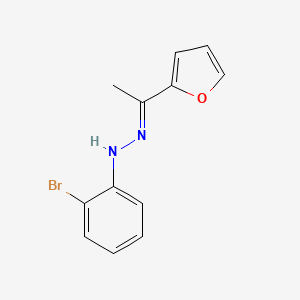
![4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B6088327.png)
![7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6088344.png)
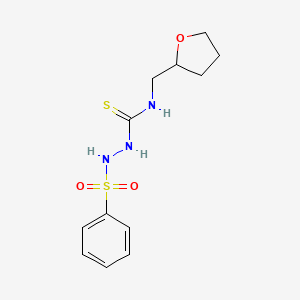
![4-{N-[4-(4-methylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6088366.png)